molecular formula C5H12Cl2N4O B2981216 [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride CAS No. 2460755-15-9

[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride

Cat. No.: B2981216
CAS No.: 2460755-15-9
M. Wt: 215.08
InChI Key: QFWAZHIPJFQFQQ-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride: is a chemical compound with the molecular formula C5H10N4O.2HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride typically involves the reaction of 1-(2-aminoethyl)-1H-1,2,3-triazole with formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also used in the development of biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer research .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-1H-1,2,3-triazole
  • 4-(2-Aminoethyl)-1H-1,2,3-triazole
  • 1-(2-Hydroxyethyl)-1H-1,2,3-triazole

Comparison: Compared to similar compounds, [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride exhibits unique properties due to the presence of both amino and hydroxyl functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in scientific research .

Properties

IUPAC Name

[1-(2-aminoethyl)triazol-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c6-1-2-9-3-5(4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWAZHIPJFQFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCN)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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